molecular formula C14H28O2 B1619905 2-Ethylbutyl octanoate CAS No. 5457-77-2

2-Ethylbutyl octanoate

Cat. No.: B1619905
CAS No.: 5457-77-2
M. Wt: 228.37 g/mol
InChI Key: FKCFSNLCWYKYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylbutyl octanoate (CAS Registry Number: 5457-77-2) is a chemical ester with the molecular formula C 14 H 28 O 2 and a molecular weight of 228.37 g/mol . Also known as octanoic acid, 2-ethylbutyl ester, this compound is characterized by its ester functional group, formed from the reaction between octanoic acid (caprylic acid) and 2-ethylbutanol . Esters in this chemical class, such as structurally similar compounds like ethyl octanoate and 2-methylbutyl octanoate, are frequently investigated in research for their organoleptic properties and are commonly identified as volatile compounds contributing to fruit and floral aromas in natural products and alcoholic beverages . This makes this compound a compound of significant interest in flavor and fragrance research, organic synthesis pathways, and analytical chemistry for profiling complex mixtures. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5457-77-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-ethylbutyl octanoate

InChI

InChI=1S/C14H28O2/c1-4-7-8-9-10-11-14(15)16-12-13(5-2)6-3/h13H,4-12H2,1-3H3

InChI Key

FKCFSNLCWYKYCS-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(CC)CC

Canonical SMILES

CCCCCCCC(=O)OCC(CC)CC

Other CAS No.

5457-77-2

Origin of Product

United States

Biosynthesis of Esters in Biological Systems

The biosynthesis of esters in plants is a complex process that is crucial for the production of aroma and flavor compounds. The final step in the formation of volatile esters is catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the condensation of an alcohol with an acyl-CoA, a derivative of a carboxylic acid. ashs.org

The general reaction is as follows: Alcohol + Acyl-CoA → Ester + CoA

The diversity of esters found in nature arises from the broad substrate specificity of AATs, which can utilize a wide range of alcohols and acyl-CoAs. nih.gov The availability of these precursor molecules, which are derived from fatty acid, amino acid, and carbohydrate metabolism, is a key factor in determining the specific profile of esters produced by a particular plant species or cultivar. frontiersin.org For instance, the biosynthesis of branched-chain esters, a category that would include 2-Ethylbutyl octanoate (B1194180), originates from branched-chain amino acids. nih.gov

While the general pathway for ester biosynthesis is understood, the specific enzymatic reactions leading to the formation of 2-Ethylbutyl octanoate in organisms have not been explicitly detailed in published research.

Natural Occurrence and Ecological Roles

Volatile esters play a crucial role in the interactions between organisms and their environment. As aromatic compounds, they can act as signals to attract pollinators to flowers or to entice frugivores for seed dispersal. nih.gov Conversely, they can also serve as defense compounds, repelling herbivores or inhibiting the growth of pathogenic microorganisms. nih.gov

The natural occurrence of 2-Ethylbutyl octanoate (B1194180) itself is not widely documented. However, related branched-chain esters have been identified in a variety of fruits. For example, 2-methylbutyl octanoate, an isomer of 2-Ethylbutyl octanoate, has been detected in apples. nih.govnih.gov The presence of such compounds suggests a potential role in fruit aroma and, by extension, in attracting seed dispersers.

In the broader context of plant-insect interactions, volatile emissions from plants, which include a complex bouquet of esters, are critical for communication. researchgate.net These signals can inform herbivores about the suitability of a host plant and can also attract the natural enemies of those herbivores, a phenomenon known as indirect defense. researchgate.net Yeasts associated with plants can also produce a variety of volatile esters that mediate interactions with insects. asm.org

Biochemical Roles of 2 Ethylbutyl Octanoate

The specific physiological roles of 2-Ethylbutyl octanoate (B1194180) within biological systems, particularly in the context of plant signaling, are not well-documented in current scientific literature. However, the functions of other volatile esters in plant physiology are more broadly understood and can provide a general framework.

Volatile organic compounds, including esters, can act as signaling molecules that mediate various physiological responses in plants. yamagata-u.ac.jp These signals can be involved in responses to both biotic and abiotic stresses. For example, the emission of certain volatiles can be induced by herbivore damage, which then triggers defense responses in other parts of the same plant or in neighboring plants. researchgate.net

Research has shown that plant defense signaling is often mediated by the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. europa.eu The production of specific volatile blends, which can include esters, has been linked to the activation of these pathways in response to different types of threats, such as chewing insects or piercing-sucking insects. While there is no direct evidence linking 2-Ethylbutyl octanoate to these signaling cascades, it is plausible that as a volatile ester, it could play a role in the complex chemical language of plants.

The table below details research findings on the signaling roles of other related esters in plants, which may provide context for the potential, yet unconfirmed, roles of this compound.

Ester Compound Observed Role in Plant Signaling Plant Species Reference(s)
Ethyl acetateProduction increases during senescence, contributing to overripe sensations that may signal fruit maturity.'Redchief Delicious' Apple ashs.org
Methyl SalicylateActs as an airborne signal to induce defense responses in neighboring plants.Lima Bean nih.gov
(Z)-3-Hexenyl acetateA "green leaf volatile" released upon tissue damage, involved in priming defense responses.General nih.gov

This table presents data on related ester compounds to provide context due to the lack of specific research on this compound's physiological roles.

Theoretical and Computational Chemistry Studies on 2 Ethylbutyl Octanoate and Analogues

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies for Esters

QSAR and QSPR models are mathematical relationships that correlate the structural or property-describing features of molecules (known as molecular descriptors) with their biological activities or physicochemical properties, respectively. meilerlab.org These models are essential in fields like drug discovery and environmental toxicology for predicting the characteristics of new or untested compounds, thereby saving time and resources. researchgate.net For esters, these methodologies have been applied to predict toxicological endpoints, reactivity, and other behaviors. nih.govresearchgate.net

The foundation of a robust QSAR/QSPR model lies in the selection and validation of appropriate molecular descriptors. wiley.comresearchgate.net These numerical values are derived from the chemical structure and are designed to capture its essential physicochemical information. nih.gov For esters, descriptors can be categorized into several classes, as detailed in the table below.

Descriptor ClassDescriptionExamples for Esters
Topological Based on the 2D representation of the molecule, describing atomic connectivity.Molecular weight, connectivity indices, count of specific atom types or bonds.
Geometrical (3D) Derived from the 3D coordinates of the atoms, describing molecular shape and size.Van der Waals volume, surface area, principal moments of inertia.
Electronic Related to the electron distribution within the molecule.Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov
Physicochemical Experimentally derived or calculated properties.LogP (octanol-water partition coefficient), molar refractivity, solubility.

The development process involves calculating a wide range of descriptors for a set of known esters. researchgate.net Statistical methods, such as genetic algorithms or multiple linear regression (MLR), are then used to select the subset of descriptors that best correlates with the activity or property of interest. nih.govnih.gov

Validation is a critical step to ensure the model's reliability and predictive power. researchgate.netljmu.ac.uk This is typically achieved through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation assess the model's robustness using the training data itself. nih.gov

External Validation: The model's predictive capability is tested on an independent set of compounds (a test set) that was not used during model development. nih.gov

A variety of statistical parameters are used to assess the quality of the developed models, as shown in the following table. nih.govresearchgate.net

ParameterDescriptionAcceptable Value
Coefficient of determination; measures the goodness-of-fit.> 0.6
Cross-validated R²; measures the predictive power of the model (internal validation).> 0.5
F-statistic A measure of the statistical significance of the regression model.High value
RMSE Root Mean Square Error; measures the deviation between predicted and actual values.Low value

Once validated, QSAR/QSPR models can be used to predict the behavior of esters like 2-ethylbutyl octanoate (B1194180). For instance, models have been successfully developed to predict the aquatic toxicity of aliphatic esters towards organisms like Tetrahymena pyriformis. nih.govresearchgate.net These models often reveal that toxicity is strongly dependent on properties like hydrophobicity (related to LogP) and molecular size. nih.gov

In a study on the toxicity of aliphatic esters, a genetic algorithm-multiple linear regression (GA-MLR) approach identified a two-descriptor model with high predictive power (R² = 0.899). nih.gov Such models can be represented by a linear equation:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Activity is the property being predicted (e.g., toxicity), D represents the molecular descriptors, and c are the regression coefficients derived from the statistical analysis.

These predictive models are valuable tools for chemical hazard assessment and for designing new ester compounds with specific desired properties while minimizing undesirable effects. nih.govsemanticscholar.org

Molecular Dynamics and Docking Simulations for Enzymatic Systems

Molecular dynamics (MD) and docking simulations are computational techniques that provide detailed insights into the interactions between molecules at an atomic level. nih.gov For esters, these methods are particularly useful for studying their interactions with enzymes like lipases and esterases, which catalyze their synthesis or hydrolysis. researchgate.netacsgcipr.org

Biocatalysis often employs enzymes to produce valuable chemicals like flavor and fragrance esters. nih.govnih.govresearchgate.net Molecular docking is a method used to predict the preferred orientation of one molecule (the substrate, e.g., an ester) when bound to another (the enzyme) to form a stable complex. nih.govmdpi.com

The process involves placing the substrate into the enzyme's active site and evaluating the binding affinity using a scoring function. This analysis helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.govresearcher.life For example, docking studies on lipases have shown that the catalytic triad (B1167595) (typically composed of Serine, Histidine, and Aspartic/Glutamic acid) is crucial for orienting the ester substrate for catalysis. researchgate.net The binding process often involves a tetrahedral intermediate that is stabilized by the enzyme. nih.gov

MD simulations complement docking by providing a dynamic view of the binding process. osti.govnih.gov These simulations track the movements of atoms over time, allowing researchers to observe how the enzyme and substrate adapt to each other and to calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone. youtube.com

Interaction TypeDescriptionKey Residues in Lipases/Esterases
Covalent Bonding Transient bond formation with the catalytic serine.Serine (in the catalytic triad)
Hydrogen Bonding Stabilizes the transition state in the oxyanion hole.Backbone amides
Hydrophobic Interactions Binds the non-polar alkyl chains of the ester.Non-polar residues (e.g., Leucine, Isoleucine, Tryptophan) lining the binding pocket
van der Waals Forces General non-specific interactions contributing to binding.Various residues in the active site

Enzymes are not rigid structures; their flexibility is often essential for their function. nih.gov The binding of a substrate can induce conformational changes in the enzyme, a concept known as "induced fit". basicmedicalkey.commdpi.com Many lipases, for instance, possess a "lid"—a flexible helical region that covers the active site. In an aqueous environment, this lid is closed. However, at a lipid-water interface, the lid undergoes a conformational change, opening to expose the hydrophobic active site and allowing the substrate to bind. mdpi.com

MD simulations are the primary tool for studying these conformational dynamics. nih.gov By simulating the enzyme with and without the substrate, researchers can identify which parts of the enzyme are most flexible and how this flexibility contributes to catalysis. nih.gov This analysis is crucial for understanding molecular recognition—the specific binding of a substrate by an enzyme. The shape and chemical properties of the enzyme's active site determine its specificity for certain substrates, explaining why an enzyme might efficiently hydrolyze 2-ethylbutyl octanoate but not a structurally different ester. nih.govdntb.gov.ua

These computational studies are instrumental in enzyme engineering, where the goal is to modify an enzyme's structure to improve its activity, stability, or specificity for a particular substrate. nih.gov

Advanced Research Perspectives and Emerging Applications

Development of Novel Derivatives and Analogues for Specific Research Applications

The development of novel derivatives and analogues of 2-ethylbutyl octanoate (B1194180) is an area of growing interest, driven by the quest for compounds with tailored properties for specific research and industrial applications. While research directly focused on derivatives of 2-ethylbutyl octanoate is emerging, the broader field of ester analogue synthesis provides a strong precedent for potential research directions. The primary motivation for creating such derivatives is to modulate the parent molecule's physicochemical properties, such as volatility, viscosity, and solubility, and to enhance or introduce new biological activities.

Synthetic strategies for creating analogues often involve modification of either the alcohol or the carboxylic acid moiety. For instance, introducing functional groups like hydroxyl or amino groups, or altering the chain length and branching of the alkyl chains can significantly impact the compound's characteristics. A series of cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized to assess their activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, demonstrating how structural modifications can fine-tune biological interactions. nih.gov Similarly, the synthesis of new derivatives of natural compounds, such as grifolin (B191361) and neogrifolin, has been explored to identify potential therapeutic agents. mdpi.com

In the context of this compound, derivatives could be designed to act as probes for studying enzymatic processes or as novel flavor and fragrance compounds with unique sensory profiles. For example, the synthesis and biological evaluation of butyl dihydrocaffeate, an ester of dihydrocaffeic acid, was undertaken to increase the lipophilicity of the parent phenolic acid, which in turn could enhance its applicability in lipid-based systems. mdpi.com This approach of modifying a parent compound to improve its properties for specific applications is directly transferable to the development of this compound derivatives. Research into the biological activity of synthetic analogues of lipid A has also shown that modifications to the molecular structure can significantly impact biological responses, highlighting the potential for creating derivatives with specific immunomodulatory properties. nih.gov

Green Chemistry Principles in the Production of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. scispace.com Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com

A key aspect of green chemistry is the use of renewable feedstocks. For this compound, this involves sourcing 2-ethylbutanol and octanoic acid from biological sources. Biobutanol can be produced through the fermentation of biomass, including agricultural residues and waste streams. nih.gov Similarly, octanoic acid can be derived from vegetable oils and fats. The utilization of such renewable resources reduces the dependence on fossil fuels and contributes to a more sustainable chemical industry. Research has been conducted on various renewable feedstocks for bioethanol production, which can be a precursor for other chemicals. researchgate.net

Process design in green synthesis aims to maximize atom economy, meaning that a high proportion of the atoms in the reactants are incorporated into the final product. Enzymatic synthesis of esters, for example, is a highly atom-efficient process that minimizes the formation of byproducts.

Traditional chemical esterification often requires high temperatures and strong acid catalysts, leading to significant energy consumption and the generation of corrosive waste. mdpi.com In contrast, enzymatic synthesis using lipases offers a much more energy-efficient and waste-free alternative. rsc.org Lipases can catalyze the esterification reaction under mild conditions, often at or near room temperature, thereby reducing energy requirements. nih.govnih.gov

Solvent-free enzymatic synthesis further enhances the green credentials of the process by eliminating the need for organic solvents, which are often volatile and hazardous. rsc.org The use of immobilized enzymes allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, which significantly reduces waste and production costs. nih.gov The enzymatic process for producing wax esters has been shown to consume 34% less energy and generate less waste than chemical esterification. rsc.org Furthermore, the reduction of free fatty acids in waste oil through acid-catalyzed esterification demonstrates a strategy for waste valorization. researchgate.net

Research into Industrial and Biotechnological Production Scale-Up

The transition from laboratory-scale synthesis to industrial and biotechnological production of this compound requires careful consideration of process optimization, reactor design, and downstream processing to ensure commercial viability.

Process optimization is critical for maximizing yield, minimizing costs, and ensuring product quality. Key parameters that are typically optimized include temperature, substrate molar ratio, enzyme loading, and reaction time. For continuous flow processes, residence time and flow rate are also crucial variables. whiterose.ac.ukresearchgate.net The optimization of enzymatic synthesis of flavor esters has been shown to significantly improve conversion rates. ijsr.net For instance, in the production of biodiesel from trap grease, the optimization of the esterification process was a key step. researchgate.net

The use of continuous flow reactors is gaining traction in the chemical industry as it offers several advantages over batch processing, including better process control, enhanced safety, and the potential for seamless integration of reaction and separation steps. asymchem.com Automated optimization of multistep, multiphase continuous flow processes has been demonstrated for pharmaceutical synthesis and can be applied to the production of this compound. whiterose.ac.uk

For large-scale biotechnological production, the use of bioreactors is essential. Stirred-tank reactors are commonly used for enzymatic synthesis. researchgate.netresearchgate.netbegellhouse.com The design of the bioreactor, including the type of impeller and agitation speed, can significantly impact the reaction rate and yield. acs.org The scale-up of lipase-catalyzed polyester (B1180765) synthesis has been successfully achieved up to a 500 g scale. researchgate.net

Data Tables

Table 1: Comparison of Chemical and Enzymatic Synthesis of Esters

FeatureChemical SynthesisEnzymatic Synthesis
Catalyst Strong acids (e.g., sulfuric acid)Lipases
Temperature High (often >150°C)Mild (typically 30-70°C)
Pressure Often atmospheric or reducedAtmospheric
Solvents Often requires organic solventsCan be performed solvent-free
Byproducts Can produce unwanted side productsHigh selectivity, minimal byproducts
Waste Generation Generates acidic wasteMinimal waste, catalyst is reusable
Energy Consumption HighLow

Table 2: Key Parameters for Optimization of this compound Synthesis

ParameterDescriptionImpact on Process
Temperature The temperature at which the reaction is carried out.Affects reaction rate and enzyme stability.
Substrate Molar Ratio The ratio of 2-ethylbutanol to octanoic acid.Influences the equilibrium of the reaction and can affect conversion.
Enzyme Loading The amount of lipase (B570770) used relative to the substrates.Higher loading can increase the reaction rate but also increases cost.
Reaction Time The duration of the synthesis process.Determines the extent of conversion.
Agitation Speed The speed at which the reaction mixture is stirred.Affects mass transfer and the interaction between substrates and the enzyme.
Water Activity The amount of water present in the reaction medium.Crucial for enzyme activity and can shift the reaction equilibrium.

Future Directions in this compound Research

The trajectory of future research on this compound is increasingly shaped by the global emphasis on sustainability, efficiency, and advanced material performance. Scientific inquiry is branching into several key areas, aiming to enhance its synthesis, expand its application scope, and deepen the understanding of its functional properties. The primary frontiers for future investigation are centered on biocatalytic synthesis, the enhancement of its performance as a lubricant, and advanced sensory applications in the fragrance industry.

Biocatalytic and Green Synthesis Routes

A significant thrust in future research is the move away from conventional chemical synthesis towards more environmentally benign methods, in line with the principles of Green Chemistry. Biocatalysis, utilizing enzymes such as lipases, is at the forefront of this effort.

Future research in this domain will likely concentrate on:

Enzyme Discovery and Engineering: Identifying or engineering novel lipases with higher selectivity and efficiency for the esterification of 2-ethylbutanol and octanoic acid. This includes exploring enzymes from unconventional yeast and other microorganisms that can operate under a wider range of conditions, such as in non-aqueous or solvent-free systems. mdpi.com

Process Optimization: Refining reaction conditions to maximize yield and minimize energy consumption. lmaleidykla.lt This involves optimizing parameters like temperature, substrate molar ratios, and the use of ultrasound or other technologies to enhance reaction rates. researchgate.net Research into solvent-free reaction media is a key goal to improve the environmental footprint of the synthesis process.

Whole-Cell Biocatalysis: Developing processes that use whole microbial cells as catalysts. This approach circumvents the need for costly enzyme purification and cofactor addition, potentially making the biocatalytic synthesis of this compound more economically viable for industrial-scale production. rsc.org

The overarching goal is to develop a highly efficient, sustainable, and cost-effective production pathway for this compound, reducing reliance on traditional chemical processes that may involve harsh conditions and generate more waste.

Performance Enhancement in Lubricant Formulations

As a synthetic ester, this compound is a promising component for biodegradable lubricants, particularly in applications like hydraulic fluids where environmental compatibility is crucial. biona-oils.comoilonline.store Future research will focus on augmenting its performance to meet the demands of modern machinery.

Key research avenues include:

Advanced Additive Technology: Investigating the synergistic effects of novel additives on this compound-based lubricants. A particularly promising area is the use of nanoadditives to create high-performance nanolubricants. ekb.egresearchgate.net Research will explore the dispersion stability and impact of nanoparticles such as graphene, zinc oxide (ZnO), and carbon nanotubes (CNTs) on the tribological (friction and wear), rheological, and thermal properties of the lubricant. ekb.egresearchgate.netlsbu.ac.uk

Oxidative and Thermal Stability: Developing strategies to improve the resistance of this compound to degradation at high temperatures and in the presence of oxygen. This involves both the exploration of new antioxidant additives and potential modifications to the ester structure itself to enhance its intrinsic stability.

Low-Temperature Performance: For applications in colder climates or aerospace, improving the pour point and viscosity index of lubricant formulations containing this compound is a critical research goal. This ensures the fluid remains effective across a wide operating temperature range. oilonline.storeekb.eg

The development of these high-performance, biodegradable lubricants is driven by increasing environmental regulations and a growing market for sustainable alternatives to mineral oil-based products. sae.org

Advanced Applications in Fragrance and Sensory Science

In the fragrance industry, esters are fundamental to creating diverse and complex scent profiles. scentjourner.com The branched-chain structure of this compound contributes to its unique olfactory characteristics. Future research will delve deeper into its sensory properties and applications.

Potential areas of future study are:

Structure-Odor Relationships: Systematically studying how the branched alkyl chain of this compound influences its odor profile and volatility compared to its linear isomers. This fundamental knowledge can guide the design of new fragrance molecules with specific desired scents.

Controlled Release Systems: Investigating the incorporation of this compound into advanced fragrance delivery systems. This includes research on its compatibility and release kinetics from matrices like biodegradable polymers or porous materials, which could be used in cosmetics, air care, and textiles. nih.gov

Sensory Analysis and Perception: Employing advanced sensory evaluation techniques, often in conjunction with analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS), to fully characterize the sensory attributes of this compound. alwsci.com This research helps in understanding how it is perceived by consumers and how it can be blended with other components to create novel and appealing fragrances. scentjourner.comalwsci.com

This line of research aims to leverage the unique properties of branched-chain esters to expand the creative palette available to perfumers and product formulators. scentjourner.com

Q & A

Basic: What analytical techniques are most suitable for quantifying 2-ethylbutyl octanoate in complex biological matrices?

Methodological Answer:
Gas chromatography–mass spectrometry (GC-MS) is the gold standard for quantifying octanoate esters like this compound. Key considerations include:

  • Derivatization : Use isobutyl esterification over methyl esterification to enhance sensitivity. Isobutyl derivatives yield higher-abundance mass fragments (e.g., m/z 127.1 and 145.1), improving signal-to-noise ratios .
  • Lower Limit of Quantification (LLOQ) : Isobutyl esterification achieves an LLOQ of 0.43 μM, ~20× more sensitive than methyl derivatives .
  • Interference Mitigation : Select m/z 127.1 for unlabeled octanoate and m/z 131.1 for isotopically labeled analogs to avoid baseline disturbances .

Basic: How can researchers ensure the purity of synthesized this compound for reproducibility in metabolic studies?

Methodological Answer:

  • Chromatographic Validation : Employ reverse-phase HPLC with UV detection (210–220 nm) to separate and quantify ester impurities.
  • Certificates of Analysis (COA) : Verify batch-specific purity (≥98%) and stability data (-20°C storage for ≥2 years) from suppliers, avoiding sources lacking COA documentation .
  • Structural Confirmation : Use NMR (e.g., 1^1H and 13^13C) to confirm ester functionality and alkyl chain integrity .

Advanced: How should experimental designs address contradictions in octanoate oxidation rates observed across in vitro and in vivo models?

Methodological Answer:

  • Labeled Tracers : Incorporate 13^{13}C4-octanoate to track hepatic oxidation via breath tests. This noninvasive method correlates oxidation rates with liver health markers (e.g., steatosis, ALT levels) and resolves discrepancies between isolated enzyme assays and whole-organism metabolism .
  • Physiological Buffering : Control for systemic acid-base changes (e.g., using Stewart analysis) when administering sodium octanoate in vivo, as electrolyte imbalances may skew oxidation data .
  • Enzyme Localization : Use confocal microscopy with fluorogenic substrates like DiFMU-octanoate to spatially resolve enzymatic activity in cellular compartments .

Advanced: What strategies optimize the detection of this compound in trace-level environmental or flavor chemistry studies?

Methodological Answer:

  • Solvent-Free Extraction : Apply aroma dilution analysis (ADA) with stir-bar sorptive extraction (SBSE) to isolate octanoate esters from matrices like beverages or plant tissues. This achieves detection limits with FD factors ≥201 .
  • Data Processing : Use specialized software (e.g., ODI) to automate GC-MS/O data alignment, reducing human error in identifying low-abundance fragments .
  • Matrix-Matched Calibration : Prepare standards in surrogate matrices (e.g., synthetic saliva for flavor studies) to account for ion suppression/enhancement effects .

Advanced: How can researchers resolve conflicting data on the biological activity of octanoate derivatives in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Encapsulation Studies : Confine enzymes in viral capsids or liposomes to mimic crowded cellular environments. Measure activity using pro-fluorescent substrates (e.g., DiFMU-octanoate) to assess steric and kinetic effects .
  • Dose-Response Curves : Test octanoate derivatives across a broad concentration range (e.g., 400–8000 ppm) to identify non-linear inhibition patterns, as seen in pesticide efficacy studies .
  • Structural Dynamics : Perform molecular docking simulations to evaluate how alkyl chain length (e.g., 2-ethylbutyl vs. ethyl groups) influences binding to active sites .

Basic: What synthetic routes are recommended for producing this compound with high regioselectivity?

Methodological Answer:

  • Esterification Catalysis : Use lipases (e.g., Candida antarctica Lipase B) in nonpolar solvents to catalyze octanoic acid coupling with 2-ethylbutanol, achieving >90% yield under mild conditions .
  • Purification : Distill under reduced pressure (75–100°C, 0.1–1 mmHg) to separate the ester from unreacted alcohols/acids. Confirm purity via GC-FID .

Advanced: How do researchers validate the stability of this compound under varying storage conditions for long-term studies?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity for 6 months and monitor degradation via GC-MS. Compare with controls stored at -20°C .
  • Hydrolysis Kinetics : Measure ester breakdown rates in buffered solutions (pH 2–9) to identify optimal storage pH (typically pH 5–7 for octanoates) .

Advanced: What statistical approaches are critical for analyzing dose-dependent effects of this compound in metabolic flux studies?

Methodological Answer:

  • Nonlinear Regression : Fit oxidation or inhibition data to Michaelis-Menten or Hill equation models to derive KMK_M and VmaxV_{max} values .
  • Multivariate Analysis : Use PCA or PLS-DA to correlate octanoate oxidation rates with multi-omics datasets (e.g., transcriptomics, metabolomics) .

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